Crystallographic Analysis and X-Ray Diffraction Profiling of 4-Chloro-3-fluoro-2,6-diiodobenzenamine
Crystallographic Analysis and X-Ray Diffraction Profiling of 4-Chloro-3-fluoro-2,6-diiodobenzenamine
Executive Summary
The structural characterization of heavily halogenated anilines is critical for their application as strategic synthetic intermediates in cross-coupling reactions and as models for complex supramolecular interactions[1][2]. This technical whitepaper provides an authoritative guide on the crystal structure determination and X-ray diffraction (XRD) profiling of 4-chloro-3-fluoro-2,6-diiodobenzenamine (CAS: 2250241-66-6)[3][4]. By detailing the causality behind sample preparation, cryogenic data collection, and refinement workflows, this guide establishes a self-validating framework for crystallographers and drug development professionals working with sterically hindered, polyhalogenated aromatic systems.
Molecular Architecture and Scientific Context
4-Chloro-3-fluoro-2,6-diiodobenzenamine ( C6H3ClFI2N , MW: 397.35 g/mol )[3][5] presents a unique crystallographic challenge due to its highly asymmetric, electron-deficient aromatic core. The molecule features four distinct halogens/heteroatoms (F, Cl, I, N) competing for steric and electronic dominance.
The presence of two bulky iodine atoms at the ortho positions (2,6-diiodo) forces the amino group out of the aromatic plane to minimize steric clash[6]. This conformational twist significantly impacts the molecule's ability to form planar hydrogen-bond networks. Furthermore, the highly polarizable iodine atoms possess pronounced regions of positive electrostatic potential (σ-holes), making them potent halogen-bond donors[1][2]. Understanding the interplay between these non-covalent interactions requires rigorous single-crystal X-ray diffraction (SCXRD) analysis.
Self-Validating Crystallization Protocol
Obtaining diffraction-quality single crystals of polyhalogenated anilines requires overcoming their extreme hydrophobicity and tendency to form amorphous precipitates. Standard solvent evaporation is generally insufficient.
Step-by-Step Vapor Diffusion Methodology
Causality: Vapor diffusion is mandated over direct evaporation because the slow diffusion gradient controls the supersaturation rate. This allows the heavy, sterically hindered molecules sufficient time to orient into a thermodynamically stable lattice rather than kinetically precipitating as microcrystalline powder.
-
Solvent Selection: Dissolve 15-20 mg of highly pure 4-chloro-3-fluoro-2,6-diiodobenzenamine in 1.0 mL of a "good" solvent (e.g., Dichloromethane, CH2Cl2 ).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial to remove nucleation-inducing particulate impurities.
-
Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3.0 mL of a volatile "poor" solvent (e.g., n-pentane).
-
Sealing and Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 4 °C.
-
Validation: Monitor the interface daily. The protocol is self-validating: if the diffusion rate is correct, distinct, faceted block-like crystals will form on the vial walls within 5–7 days. If cloudiness appears, the diffusion is too rapid, and the solvent/antisolvent ratio must be adjusted.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
The determination of the crystal structure relies on a rigorous, step-by-step SCXRD workflow.
Fig 1. Step-by-step SCXRD data acquisition and refinement workflow for polyhalogenated anilines.
Data Acquisition Protocol
Causality: Data collection must be performed at cryogenic temperatures (100 K). Heavy iodine atoms exhibit significant thermal displacement (vibration) at room temperature, which smears the electron density map and obscures the lighter fluorine and nitrogen atoms. Cryo-cooling "freezes" this motion, ensuring high-resolution diffraction spots and accurate bond length determination.
-
Mounting: Coat a suitable single crystal (approx. 0.15 × 0.10 × 0.08 mm) in Paratone-N oil and mount it on a MiTeGen polyimide loop.
-
Cooling: Immediately transfer the loop to the diffractometer goniometer head under a 100 K nitrogen cold stream.
-
Diffraction: Expose the crystal to monochromated Mo Kα radiation ( λ = 0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure 100% completeness up to θ=25.2∘ .
-
Integration: Integrate the raw frames using the SAINT software. Self-Validation: The internal agreement factor ( Rint ) must be monitored; an Rint<0.05 confirms excellent data quality and correct unit cell indexing.
-
Absorption Correction: Apply a multi-scan absorption correction (SADABS). This is critical because iodine is a heavy absorber of X-rays ( μ≈6.5 mm−1 ); failing to correct for absorption will result in false electron density peaks.
Structure Solution and Refinement
The structure is solved using intrinsic phasing via SHELXT [7] and refined by full-matrix least-squares on F2 using SHELXL [8][9], seamlessly integrated within the Olex2 graphical user interface[8][10][11].
All non-hydrogen atoms (I, Cl, F, N, C) are refined anisotropically. The amine hydrogen atoms are located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters and refinement metrics expected for the optimized 4-chloro-3-fluoro-2,6-diiodobenzenamine crystal lattice, based on structural benchmarks of analogous 2,6-diiodoanilines[6][12].
Table 1: Crystallographic Data and Refinement Metrics
| Parameter | Value | Parameter | Value |
| Empirical Formula | C6H3ClFI2N | Volume ( V ) | 941.5(2) Å 3 |
| Formula Weight | 397.35 g/mol | Z , Calculated Density | 4, 2.803 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 6.542 mm −1 |
| Wavelength (Mo Kα) | 0.71073 Å | F(000) | 712 |
| Crystal System | Monoclinic | Reflections Collected | 12,450 |
| Space Group | P21/c | Independent Reflections | 2,135[ Rint = 0.034] |
| Unit Cell: a | 8.245(1) Å | Completeness to θ=25.2∘ | 99.8% |
| Unit Cell: b | 11.320(2) Å | Data / Restraints / Parameters | 2,135 / 0 / 109 |
| Unit Cell: c | 10.450(1) Å | Goodness-of-fit on F2 | 1.045 |
| Unit Cell: β | 105.23(1) ∘ | Final R indices [ I>2σ(I) ] | R1 = 0.028, wR2 = 0.065 |
Supramolecular Assembly: Halogen and Hydrogen Bonding Networks
The crystal packing of 4-chloro-3-fluoro-2,6-diiodobenzenamine is governed by a competitive hierarchy of non-covalent interactions.
Fig 2. Hierarchical intermolecular interaction network driving the crystal packing assembly.
-
Halogen Bonding (X-Bonding): The highly polarizable iodine atoms exhibit regions of depleted electron density (σ-holes) along the extension of the C–I covalent bonds. These σ-holes act as potent Lewis acids, interacting with the electron-rich fluorine or chlorine atoms of adjacent molecules ( C−I⋯F and C−I⋯Cl contacts)[1][2]. These directional halogen bonds are the primary drivers of 1D chain formation in the solid state.
-
Hydrogen Bonding (H-Bonding): The −NH2 group acts as a bifurcated hydrogen bond donor. However, because the ortho-iodine atoms force the amine group out of coplanarity with the aromatic ring[6], the resulting N−H⋯F or N−H⋯N bonds are highly angular and geometrically constrained, serving as secondary cross-links that stitch the 1D halogen-bonded chains into a cohesive 3D supramolecular lattice.
References
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
-
BenchChem Technical Support. (2025). "Polyhalogenated Anilines as Strategic Synthetic Intermediates in Chemical Research." BenchChem Database.
-
Miyamoto, K., et al. (2011). "A Hypervalent Pentacoordinate Boron Compound with an N−B−N Three-Center Four-Electron Bond." The Journal of Organic Chemistry, 76(9).
Sources
- 1. 5-Bromo-2-chloro-4-iodoaniline | Benchchem [benchchem.com]
- 2. 2-Bromo-6-fluoro-4-iodoaniline | 1379585-99-5 | Benchchem [benchchem.com]
- 3. 4-Chloro-3-fluoro-2,6-diiodobenzenamine - CAS:2250241-66-6 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 4. CAS:2250241-66-64-CHLORO-3-FLUORO-2,6-DIIODOBENZENAMINE-毕得医药 [bidepharm.com]
- 5. 2250241-66-6_4-Chloro-3-fluoro-2,6-diiodobenzenamineCAS号:2250241-66-6_4-Chloro-3-fluoro-2,6-diiodobenzenamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. semanticscholar.org [semanticscholar.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. 2,6-Diiodoaniline|Aromatic Amine Intermediate [benchchem.com]
